molecular formula C13H17NO4 B14382427 Butyl (2-carbamoylphenoxy)acetate CAS No. 90074-92-3

Butyl (2-carbamoylphenoxy)acetate

Cat. No.: B14382427
CAS No.: 90074-92-3
M. Wt: 251.28 g/mol
InChI Key: DBGFTBZZXRMQKC-UHFFFAOYSA-N
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Description

Butyl (2-carbamoylphenoxy)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This compound is synthesized through the esterification process, where an alcohol reacts with an acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl (2-carbamoylphenoxy)acetate typically involves the reaction of butanol with 2-carbamoylphenoxyacetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

Butanol+2-carbamoylphenoxyacetic acidH2SO4Butyl (2-carbamoylphenoxy)acetate+Water\text{Butanol} + \text{2-carbamoylphenoxyacetic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Butanol+2-carbamoylphenoxyacetic acidH2​SO4​​Butyl (2-carbamoylphenoxy)acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Butyl (2-carbamoylphenoxy)acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted by nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophilic substitution reactions often use amines in the presence of a base, such as triethylamine.

Major Products

    Hydrolysis: 2-carbamoylphenoxyacetic acid and butanol.

    Reduction: 2-carbamoylphenoxyethanol.

    Substitution: 2-carbamoylphenoxyacetamide.

Scientific Research Applications

Butyl (2-carbamoylphenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Butyl (2-carbamoylphenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through binding to specific proteins and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Butyl acetate: A simple ester used as a solvent in coatings and inks.

    Ethyl (2-carbamoylphenoxy)acetate: Similar structure but with an ethyl group instead of a butyl group.

    Methyl (2-carbamoylphenoxy)acetate: Similar structure but with a methyl group instead of a butyl group.

Uniqueness

Butyl (2-carbamoylphenoxy)acetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its longer butyl chain compared to ethyl or methyl esters provides different solubility and reactivity characteristics, making it suitable for specific applications in research and industry.

Properties

CAS No.

90074-92-3

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

butyl 2-(2-carbamoylphenoxy)acetate

InChI

InChI=1S/C13H17NO4/c1-2-3-8-17-12(15)9-18-11-7-5-4-6-10(11)13(14)16/h4-7H,2-3,8-9H2,1H3,(H2,14,16)

InChI Key

DBGFTBZZXRMQKC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=CC=CC=C1C(=O)N

Origin of Product

United States

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